2-(4-Methoxyphenyl)-tetrahydrofuran
Overview
Description
2-(4-Methoxyphenyl)-tetrahydrofuran is an organic compound that belongs to the class of tetrahydrofurans It features a tetrahydrofuran ring substituted with a 4-methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-tetrahydrofuran can be achieved through several methods. One common approach involves the cyclization of 4-methoxyphenyl-substituted precursors under acidic or basic conditions. For instance, the reaction of 4-methoxyphenylacetic acid with a suitable cyclizing agent can yield the desired tetrahydrofuran derivative.
Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the 4-methoxyphenyl group onto a tetrahydrofuran ring. This method typically requires the use of boronic acids or esters as coupling partners and palladium catalysts under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial to achieving efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenyl)-tetrahydrofuran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-(4-Methoxyphenyl)-tetrahydrofuran has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)-tetrahydrofuran depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxy group on the phenyl ring can influence the compound’s binding affinity and selectivity towards these targets. Additionally, the tetrahydrofuran ring can contribute to the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxyphenyl-1H-indole
- 4-Methoxyphenyl-1H-imidazole
- 4-Methoxyphenylacetic acid
Uniqueness
2-(4-Methoxyphenyl)-tetrahydrofuran is unique due to its tetrahydrofuran ring structure, which imparts distinct chemical and physical properties compared to other similar compounds
Properties
IUPAC Name |
2-(4-methoxyphenyl)oxolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-12-10-6-4-9(5-7-10)11-3-2-8-13-11/h4-7,11H,2-3,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYLBBJRVLCOCTQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10402314 | |
Record name | 2-(4-methoxyphenyl)-tetrahydrofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10402314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79623-15-7 | |
Record name | 2-(4-methoxyphenyl)-tetrahydrofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10402314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the structural features of [(2_S_,3_R_,4_R_)-4-(4-methoxybenzyl)-2-(4-methoxyphenyl)-tetrahydrofuran-3-yl]methanol in relation to its observed antineuroinflammatory activity?
A1: The research paper primarily focuses on the isolation and characterization of various compounds from Oresitrophe rupifraga, including [(2_S_,3_R_,4_R_)-4-(4-methoxybenzyl)-2-(4-methoxyphenyl)-tetrahydrofuran-3-yl]methanol []. While it highlights the compound's antineuroinflammatory effects by inhibiting nitric oxide (NO) production in lipopolysaccharide-stimulated murine BV-2 microglial cells, it doesn't delve deeply into the specific structure-activity relationship. Further research is needed to understand how modifications to the [(2_S_,3_R_,4_R_)-4-(4-methoxybenzyl)-2-(4-methoxyphenyl)-tetrahydrofuran-3-yl]methanol structure might impact its potency, selectivity, and interaction with potential targets involved in the antineuroinflammatory pathway.
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